2-amino-1-(4-butylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(4-butylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core, substituted with amino, butylphenyl, and ethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-butylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the amino, butylphenyl, and ethoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include amines, alkyl halides, and phenols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-butylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine-substituted compounds.
Scientific Research Applications
2-amino-1-(4-butylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-butylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-1-(4-butylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include other pyrrolo[2,3-b]quinoxaline derivatives with different substituents. These compounds may share similar structural features but differ in their specific functional groups and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H29N5O2 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-amino-1-(4-butylphenyl)-N-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C29H29N5O2/c1-3-5-8-19-11-15-21(16-12-19)34-27(30)25(26-28(34)33-24-10-7-6-9-23(24)32-26)29(35)31-20-13-17-22(18-14-20)36-4-2/h6-7,9-18H,3-5,8,30H2,1-2H3,(H,31,35) |
InChI Key |
NBYGFKLNNDVEOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=C(C=C5)OCC)N |
Origin of Product |
United States |
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